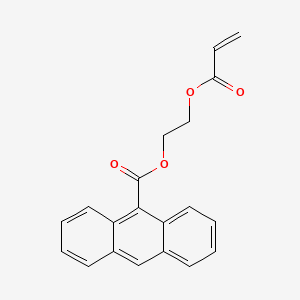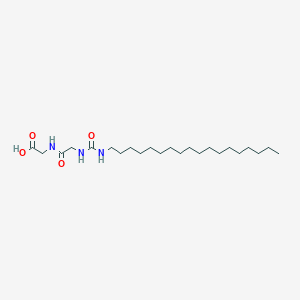
N-(Octadecylcarbamoyl)glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Octadecylcarbamoyl)glycylglycine is a compound that belongs to the class of glycylglycine derivatives. Glycylglycine itself is the simplest peptide, consisting of two glycine molecules linked by a peptide bond. The addition of an octadecylcarbamoyl group to glycylglycine enhances its hydrophobic properties, making it useful in various applications, particularly in the field of biochemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylcarbamoyl)glycylglycine typically involves the reaction of glycylglycine with octadecyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Octadecylcarbamoyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the octadecylcarbamoyl group.
Substitution: Substituted derivatives with different functional groups replacing the octadecylcarbamoyl group.
Aplicaciones Científicas De Investigación
N-(Octadecylcarbamoyl)glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-(Octadecylcarbamoyl)glycylglycine is primarily based on its ability to interact with lipid membranes. The octadecylcarbamoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-(Octadecylcarbamoyl)glycine: Similar structure but lacks the additional glycine residue.
N-(Octadecylcarbamoyl)alanine: Contains an alanine residue instead of glycine.
N-(Octadecylcarbamoyl)serine: Contains a serine residue, adding a hydroxyl group to the structure.
Uniqueness
N-(Octadecylcarbamoyl)glycylglycine is unique due to the presence of two glycine residues, which enhances its flexibility and ability to form stable peptide bonds. This makes it particularly useful in applications requiring strong and stable interactions with lipid membranes.
Propiedades
Número CAS |
193543-09-8 |
|---|---|
Fórmula molecular |
C23H45N3O4 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H45N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(30)26-19-21(27)25-20-22(28)29/h2-20H2,1H3,(H,25,27)(H,28,29)(H2,24,26,30) |
Clave InChI |
GOMPCSXQIBZBRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
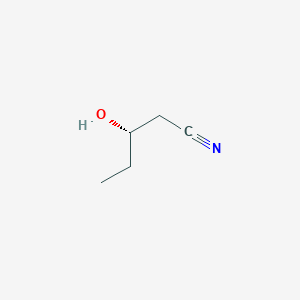

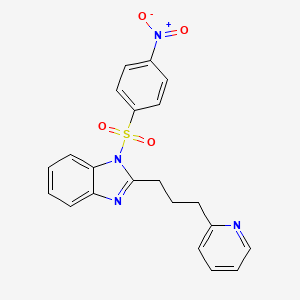
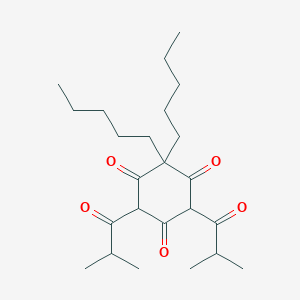
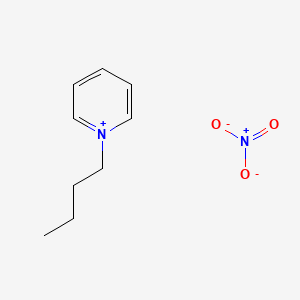
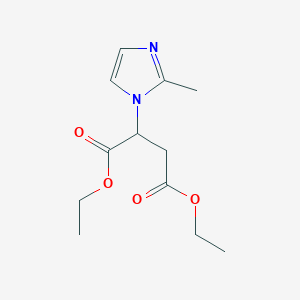
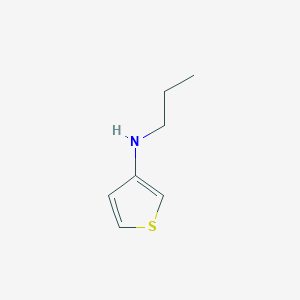


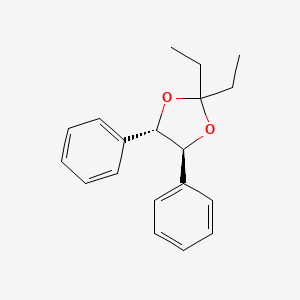
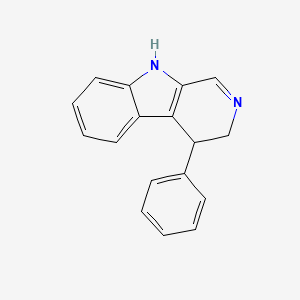
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
